molecular formula C17H17NO2 B1438994 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 1053656-29-3

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No. B1438994
CAS RN: 1053656-29-3
M. Wt: 267.32 g/mol
InChI Key: GUQLZRGVJWNFOR-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are complex and involve multiple steps . One of the commonly used reactions is the isomerization of the iminium intermediate (exo/endo isomerization) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: is a compound of interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline (THIQ) alkaloids, which exhibit a range of biological activities . The THIQ scaffold is particularly significant in the search for new therapeutic agents against infective pathogens and neurodegenerative disorders .

Synthesis of Antineuroinflammatory Agents

The compound’s analogs, particularly those with a N-benzyl substitution, have been identified as potential antineuroinflammatory agents . This application is crucial given the increasing prevalence of neuroinflammatory conditions and the need for novel treatments.

Development of Antifungal Agents

The structural motif of THIQ is utilized in the synthesis of novel classes of antifungal agents . Given the rising resistance to existing antifungal medications, the development of new drugs using this compound could be significant.

Inhibitors of PD-1/PD-L1 Protein-Protein Interactions

The compound serves as a basis for designing small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, which is a critical pathway in cancer immunotherapy . This application has the potential to contribute to the development of new cancer treatments.

Multicomponent Reactions (MCRs)

This compound is also involved in multicomponent reactions, which are a cornerstone of sustainable synthetic methodologies in organic chemistry . MCRs are valued for their atom economy and the ability to generate molecular diversity.

Asymmetric Catalysis

THIQ derivatives, including those derived from 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, find applications in asymmetric catalysis as chiral scaffolds . This is important for the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals.

Synthesis of Alkaloids

The compound can act as a precursor for the synthesis of various alkaloids, which have diverse biological activities and are used in a wide range of therapeutic applications .

Structural–Activity Relationship (SAR) Studies

Due to its diverse biological activities, the compound is used in SAR studies to understand the relationship between the chemical structure and biological activity, which is fundamental in drug discovery and development .

properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLZRGVJWNFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653338
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

CAS RN

1053656-29-3
Record name 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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